N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Description

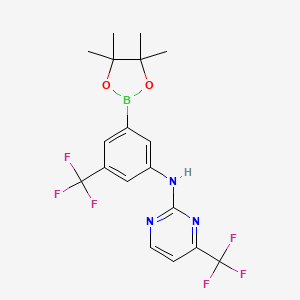

This compound is a boronic ester-functionalized pyrimidine derivative featuring dual trifluoromethyl groups. Its structure integrates a pyrimidin-2-amine core substituted with a trifluoromethyl group at position 4 and a phenyl ring at position 3. The phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 3 and a trifluoromethyl group at position 4. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for biaryl synthesis in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BF6N3O2/c1-15(2)16(3,4)30-19(29-15)11-7-10(17(20,21)22)8-12(9-11)27-14-26-6-5-13(28-14)18(23,24)25/h5-9H,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDLCVMPYJJOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BF6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

The aniline precursor with boronate ester and trifluoromethyl substitution is synthesized via the following typical route:

- Starting material: 3-bromo-5-(trifluoromethyl)aniline or related halogenated trifluoromethyl aniline derivatives.

- Borylation: Miyaura borylation using bis(pinacolato)diboron (B2pin2) under palladium catalysis (e.g., Pd(dppf)Cl2), with a base such as potassium acetate in a polar aprotic solvent (e.g., dimethylformamide or dioxane), at elevated temperatures (80–100 °C).

- This reaction installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the aryl bromide position, yielding the boronate ester-substituted aniline.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)aniline, B2pin2, Pd(dppf)Cl2, KOAc | 80–100 °C, 12–24 h, inert atmosphere | 60–85 | Typical Miyaura borylation |

This method is well-established for preparing aryl boronate esters with electron-withdrawing substituents such as trifluoromethyl groups.

Synthesis of 4-(Trifluoromethyl)pyrimidin-2-amine

The pyrimidine fragment bearing the trifluoromethyl substituent and an amino group at position 2 is prepared by:

- Starting material: 2-chloropyrimidine derivatives substituted with trifluoromethyl at the 4-position.

- Amination: Nucleophilic aromatic substitution of the 2-chloro group by ammonia or an amine source under heating in polar solvents such as ethanol or methanol.

Typical reaction conditions include refluxing with ammonia or ammonium salts, often in sealed tubes or under microwave irradiation to accelerate the reaction.

Coupling of the Aniline and Pyrimidine Fragments

The final step involves the formation of the N-aryl pyrimidin-2-amine linkage:

- Method: Nucleophilic aromatic substitution of the 2-chloropyrimidine by the aniline derivative bearing the boronate ester.

- Conditions: Heating the mixture in anhydrous ethanol or methanol, sometimes with a base such as triethylamine or pyridine, at temperatures ranging from 70 °C to 140 °C.

- Microwave irradiation may be employed to reduce reaction time to 0.5–3.5 hours.

- Workup: Extraction with organic solvents, washing, drying, and purification by column chromatography or recrystallization.

Typical reaction parameters and yields:

| Parameter | Description |

|---|---|

| Solvent | Anhydrous ethanol or methanol |

| Base | Triethylamine, pyridine, or DIPEA |

| Temperature | 70–140 °C |

| Time | 0.5–24 hours |

| Yield | 55–86% (depending on conditions) |

| Purification | Flash chromatography, recrystallization |

This coupling approach is consistent with standard methods for synthesizing substituted pyrimidin-2-amines and has been documented in related synthetic procedures.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome/Yield (%) |

|---|---|---|---|---|

| 1 | Miyaura borylation | 3-Bromo-5-(trifluoromethyl)aniline, B2pin2 | Pd(dppf)Cl2, KOAc, 80–100 °C, 12–24 h | Boronate ester aniline, 60–85% |

| 2 | Amination | 2-Chloro-4-(trifluoromethyl)pyrimidine | NH3 or amine, EtOH/MeOH, reflux or microwave | 4-(Trifluoromethyl)pyrimidin-2-amine, variable |

| 3 | Nucleophilic aromatic substitution (coupling) | Boronate ester aniline + 2-chloropyrimidine | EtOH or MeOH, base (Et3N, pyridine), 70–140 °C, 0.5–24 h | Target compound, 55–86% |

Research Findings and Notes

- The boronate ester group is stable under the coupling conditions, allowing the preservation of the boron functionality for further synthetic transformations such as Suzuki coupling.

- Microwave-assisted synthesis significantly reduces reaction times for the amination and coupling steps while maintaining good yields.

- The presence of trifluoromethyl groups on both aromatic rings enhances the compound's chemical stability and biological activity profile.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol or ethanol-water mixtures to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: It can be used in the development of fluorescent probes and imaging agents for biological studies.

Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. Its boron and fluorine atoms play crucial roles in modulating its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₀H₂₀B₁F₆N₃O₂

- Molecular Weight : 467.20 g/mol (calculated)

- CAS Registry : Closely related analogs include 944401-58-5 (pyrimidine boronate with trifluoromethyl substituents) and 402960-38-7 (pyrimidine boronate without trifluoromethyl groups) .

Comparison with Structural Analogs

Pyrimidine vs. Pyridine Core Derivatives

The target compound’s pyrimidine core distinguishes it from pyridine-based analogs, influencing electronic properties and binding interactions.

Key Differences :

Substituent Effects: Trifluoromethyl vs. Other Groups

The presence of trifluoromethyl groups enhances metabolic stability and lipophilicity.

Findings :

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables cross-coupling with aryl halides. Comparative studies highlight:

Biological Activity

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and boron-containing moieties suggests a unique interaction with biological targets, which may lead to novel therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C15H16B2F6N3O2

- Molecular Weight : 410.11 g/mol

- CAS Number : Not specified in the sources.

The presence of the boron atom in the dioxaborolane group is particularly significant as boron compounds have been associated with various biological activities, including anti-cancer properties and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds with similar structural motifs have demonstrated significant antimicrobial properties. For example, compounds containing trifluoromethyl groups have been shown to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains . This suggests that N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine may exhibit similar antimicrobial efficacy.

- Anti-inflammatory Potential :

-

Cytotoxic Effects :

- In vitro studies have shown varying degrees of cytotoxicity among related compounds. For instance, while some compounds did not exhibit significant cytotoxic effects up to 20 μM concentration, others demonstrated IC50 values indicating potential for selective toxicity against cancer cell lines . The specific activity of this pyrimidine derivative requires further investigation to establish its cytotoxic profile.

Case Studies and Research Findings

Several studies provide insights into the biological activity of structurally related compounds:

- A study exploring the anti-androgenic properties of boronic acid derivatives highlighted their potential in treating prostate cancer by modifying interactions within androgen receptors . This suggests that N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine could be evaluated for similar therapeutic applications.

Data Table: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity (NF-κB Inhibition) | Cytotoxicity (IC50) |

|---|---|---|---|

| Trifluoromethyl Anilide | 10 µM against MRSA | Significant attenuation observed | >20 µM |

| Boronic Acid Derivative | 15 µM against S. aureus | Moderate inhibition | 6.5 µM |

| N-(3-Trifluoromethylphenyl) | 8 µM against E. coli | Low inhibition | >20 µM |

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Nucleophilic substitution to introduce the trifluoromethylphenyl group.

Suzuki-Miyaura coupling to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety .

Key factors affecting yield:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for cross-coupling efficiency.

- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.

- Solvent : Dioxane or THF with degassed conditions to prevent boronate oxidation .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography resolves the 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° in related compounds ).

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H-¹³C HMBC confirms amine connectivity.

- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and dioxaborolan groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl groups : Electron-withdrawing nature stabilizes intermediates but may reduce nucleophilicity. DFT calculations can map charge distribution .

- Dioxaborolan group : Enhances Suzuki coupling efficiency by acting as a boronate donor. Reactivity varies with steric hindrance from tetramethyl substituents .

Table 1 : Comparative Reactivity of Boron-Containing Derivatives

| Substituent | Coupling Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Tetramethyl dioxaborolan | 82–89 | 12–16 | |

| Pinacol boronate | 75–80 | 18–24 |

Q. How can crystallographic data contradictions (e.g., polymorphic forms) be resolved?

- Methodological Answer :

- Controlled recrystallization : Use solvents like ethyl acetate/hexane to isolate polymorphs.

- Variable-temperature XRD : Assess thermal stability of hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯π interactions ).

- Computational modeling : Compare lattice energies of polymorphs using software like Mercury or Materials Studio.

Q. What experimental design strategies optimize bioactivity studies for pyrimidine derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace trifluoromethyl with chlorine) and assay enzyme inhibition.

- Dose-response assays : Use 3D cell cultures or organoids to mimic in vivo conditions.

- Statistical design : Apply factorial experiments to test multiple variables (e.g., substituent position, steric bulk) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported hydrogen-bonding patterns?

- Methodological Answer :

- Replicate synthesis : Ensure identical conditions (e.g., solvent polarity, cooling rate) to reproduce crystal forms.

- Infrared spectroscopy : Compare N–H stretching frequencies (3200–3400 cm⁻¹) to confirm hydrogen-bond strength differences .

- Literature meta-analysis : Cross-reference datasets from structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.